2,4-Dibromobenzoyl chloride
Description
2,4-Dibromobenzoyl chloride (C₇H₃Br₂ClO) is a halogenated benzoyl chloride derivative featuring bromine substituents at the 2- and 4-positions of the aromatic ring. This compound is a reactive acylating agent widely used in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its reactivity stems from the electron-withdrawing effects of the bromine atoms, which enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic substitution reactions.
Properties
IUPAC Name |
2,4-dibromobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2ClO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHFYGRQWFUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70541177 | |
| Record name | 2,4-Dibromobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59615-16-6 | |
| Record name | 2,4-Dibromobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70541177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibromobenzoyl chloride can be synthesized through several methods. One common method involves the bromination of benzoyl chloride using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods
In an industrial setting, this compound is produced by the chlorination of 2,4-dibromotoluene followed by oxidation. The process involves the use of chlorine gas and a suitable catalyst to achieve the desired product. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include amides, esters, and thioesters.
Oxidation: The major product is 2,4-dibromobenzoic acid.
Reduction: The major product is 2,4-dibromobenzyl alcohol.
Scientific Research Applications
2,4-Dibromobenzoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: It is employed in the synthesis of potential drug candidates and bioactive molecules.
Industry: The compound is used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,4-Dibromobenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form acylated products. The molecular targets include nucleophilic sites on proteins, nucleic acids, and other biomolecules. The pathways involved in its reactions are primarily nucleophilic acyl substitution and electrophilic aromatic substitution .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Bromine vs. Chlorine: Bromine’s larger atomic size and lower electronegativity (compared to chlorine) result in stronger electron-withdrawing effects, increasing the carbonyl’s electrophilicity. This makes this compound more reactive than its dichloro analog (2,4-dichlorobenzoyl chloride) .
- Fluorine Influence: The presence of fluorine in 2-bromo-4,5-difluorobenzoyl chloride improves metabolic stability and bioavailability, making it suitable for pharmaceutical applications .
Aliphatic vs. Aromatic Chains :
Material Science
- Polymer Synthesis : The high reactivity of this compound makes it ideal for producing high-performance polymers, such as flame-retardant polyamides.
Agrochemicals
- Fluorinated analogs like 2-bromo-4,5-difluorobenzoyl chloride are precursors to herbicides, where fluorine atoms improve environmental persistence .
Biological Activity
2,4-Dibromobenzoyl chloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its antibacterial and antifungal properties, synthesis, and relevant research findings.
Chemical Structure and Synthesis
This compound is an acyl chloride derived from 2,4-dibromobenzoic acid. It is synthesized through the reaction of the corresponding benzoic acid with thionyl chloride or oxalyl chloride. The chemical structure is characterized by the presence of two bromine atoms at the 2 and 4 positions of the benzene ring, which significantly influences its biological activity.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial properties. The following table summarizes key findings regarding the antibacterial activity against various bacterial strains:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (mg/L) |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15.25 | 0.125 |
| Escherichia coli | 13.00 | 0.250 | |
| Bacillus cereus | 12.75 | 0.125 | |
| Pseudomonas aeruginosa | 11.50 | 0.500 |
These results indicate that compounds derived from this compound exhibit broad-spectrum antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
Antifungal Activity
In addition to antibacterial properties, derivatives of this compound have shown antifungal activity. The following studies highlight its efficacy against various fungal strains:
- Study Findings : A derivative of this compound demonstrated over 780% inhibition of fungal mycelial growth in vitro.
- Minimum Inhibitory Concentration (MIC) : The MIC values for antifungal activity ranged from 8 to 16 mg/L , indicating effective control over fungal pathogens .
The biological activity of this compound can be attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes within microbial cells. Molecular docking studies have suggested that this compound interacts with key drug targets in bacteria, enhancing its effectiveness as an antimicrobial agent .
Case Studies
- Antimicrobial Screening : A comprehensive study evaluated various derivatives of dibromobenzoyl chlorides against a panel of bacteria and fungi. Results indicated that compounds with higher bromination levels exhibited increased antibacterial activity .
- Comparative Analysis : A comparative study assessed the efficacy of dibromobenzoyl derivatives against standard antibiotics like ampicillin. The results showed that some derivatives had comparable or superior activity against resistant strains .
Q & A
Q. Advanced
- Solvent Choice: Use anhydrous solvents (e.g., dichloromethane, toluene) and maintain inert conditions (argon/nitrogen purge) .
- Reagent Drying: Pre-dry glassware and reagents using molecular sieves or P₂O₅ .
- Monitoring: Employ in situ IR spectroscopy to detect acyl chloride consumption and avoid prolonged exposure to moisture .
What analytical techniques are most effective in characterizing the purity and structural integrity of this compound?
Q. Basic
- NMR Spectroscopy: ¹H and ¹³C NMR confirm bromine substitution patterns and carbonyl group presence. Example (analogous compound):
- Mass Spectrometry (MS): ESI-MS or EI-MS identifies molecular ion peaks (e.g., [M]⁺ at m/z ~292 for C₇H₃Br₂ClO) .
- FT-IR: Strong C=O stretch at ~1770 cm⁻¹ and C-Br stretches at 650–500 cm⁻¹ .
How does the electronic effect of bromine substituents influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Q. Advanced
- Electron-Withdrawing Effects: Bromine at the 2- and 4-positions increases electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols).
- Steric Considerations: Ortho-bromine may hinder access to the carbonyl group, reducing reaction rates compared to para-substituted analogs .
- Case Study: In peptide coupling, this compound exhibits faster activation of carboxylic acids than non-halogenated analogs but slower than nitro-substituted derivatives .
What are the stability challenges of this compound under prolonged storage, and how can they be addressed?
Q. Advanced
- Degradation Pathways: Hydrolysis to 2,4-dibromobenzoic acid and HCl, or dimerization under heat .
- Stabilization Methods:
- Quality Control: Monitor purity via HPLC every 3–6 months using a C18 column (mobile phase: acetonitrile/water) .
How can researchers optimize reaction conditions for synthesizing 2,4-dibromobenzamide derivatives?
Q. Advanced
-
Solvent Optimization: Use polar aprotic solvents (e.g., THF) to enhance nucleophilicity of amines.
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Stoichiometry: Employ a 1:1.2 molar ratio of acyl chloride to amine to minimize side products.
-
Workflow Example:
Step Conditions Reaction 0°C → RT, 12 hours Quenching 5% NaHCO₃ Purification Recrystallization (EtOH/H₂O)
What are the applications of this compound in synthesizing bioactive molecules?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
